molecular formula C20H12ClN3O3 B5178263 2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide

Cat. No.: B5178263
M. Wt: 377.8 g/mol
InChI Key: QYOLMNXMQMNPAH-UHFFFAOYSA-N
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Description

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide is a complex organic compound with a molecular formula of C20H12ClN3O3 It is characterized by the presence of a fluorenylideneamino group, a nitro group, and a chloro group attached to a benzamide core

Preparation Methods

The synthesis of 2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorenylideneamino group: This can be achieved by reacting fluorene with an appropriate amine under specific conditions.

    Introduction of the nitro group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling reactions: The final step involves coupling the fluorenylideneamino group with the chlorinated nitrobenzene derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted benzamides, and other functionalized compounds.

Scientific Research Applications

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorenylideneamino group plays a crucial role in its binding affinity and specificity, while the nitro and chloro groups contribute to its overall reactivity and stability.

Comparison with Similar Compounds

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide can be compared with similar compounds such as:

    2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a nitro group, which affects its chemical properties and reactivity.

    2-chloro-N’-(9H-fluoren-9-ylidene)-4-nitrobenzohydrazide: This compound has a hydrazide group instead of an amide group, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-18-11-12(24(26)27)9-10-17(18)20(25)23-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOLMNXMQMNPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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